17-Keto drospirenone

Description

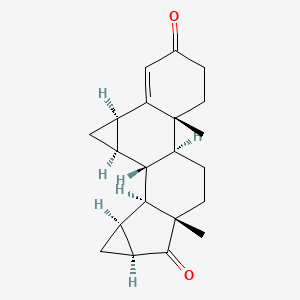

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4R,10R,11S,14S,16S,18S,19S)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-7,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-20-5-3-10(22)7-16(20)11-8-12(11)17-15(20)4-6-21(2)18(17)13-9-14(13)19(21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUTUSVKXLWMPF-RZSXWSLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6C5=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151336 | |

| Record name | 17-Keto drospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116298-21-6 | |

| Record name | 17-Keto drospirenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116298216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Keto drospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-KETO DROSPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q37FDQ515T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of 17 Keto Drospirenone and Analogues

Precursor Chemistry and Synthetic Feedstocks for 17-Keto Steroids

The generation of 17-keto steroids, essential precursors for a wide array of pharmacologically active compounds including drospirenone (B1670955), often begins with more abundant and naturally derived steroid skeletons. researchgate.netresearchgate.net A common and economically viable strategy involves the cleavage of the C-17 side chain from corticosteroids. researchgate.netnih.gov This transformation provides a direct route to valuable C19 androgens, which can then be further functionalized. researchgate.net

Another significant pathway to 17-keto steroids is through the derivatization of androstane-17-one and estran-17-one derivatives. researchgate.net These compounds serve as versatile starting points for the construction of the spirolactone ring system found in drospirenone and related molecules. researchgate.net The addition of various carbon synthons to the 17-keto group is a frequently employed tactic. google.com For instance, the lithium acetylide of ethyl propiolate can be used as a three-carbon synthon to build the necessary framework for the spirolactone. researchgate.net

Furthermore, the synthesis of drospirenone has been described starting from 18-methyl-4-estren-3,17-dione. google.com The introduction of a double bond at the Δ15-16 position is a critical step in the synthesis of gestodene (B1671452) and its analogues, highlighting the importance of specific functionalization of the D-ring. google.com The addition of cyanide to 17-keto steroids to form 17α-hydroxy-17β-cyano epimers is another established method for introducing functionality at the 17-position, which can then be further elaborated. cdnsciencepub.com

Targeted Synthesis of the 17-Keto Moiety

The formation of the 17-keto group is a pivotal step in the synthesis of drospirenone precursors. This is typically achieved through the oxidation of a corresponding 17-hydroxy steroid. Various oxidation strategies have been developed to efficiently and selectively carry out this transformation.

Oxidation-Based Strategies

Oxidation of the C-17 hydroxyl group is a fundamental transformation in steroid chemistry. Several reagents and methodologies have been optimized for this purpose, each with its own advantages in terms of selectivity and reaction conditions.

o-Iodoxybenzoic acid (IBX) has emerged as a mild and efficient hypervalent iodine reagent for the oxidation of alcohols to aldehydes and ketones. ebi.ac.ukwikipedia.org It is particularly well-suited for oxidizing alcohols to aldehydes and can be used to convert β-hydroxyketones to β-diketones. ebi.ac.ukwikipedia.org The reaction is often performed in DMSO and is known for its operational simplicity. organic-chemistry.org IBX has been shown to be effective in the oxidation of various alcohols, including those in complex steroidal frameworks, with high selectivity. organic-chemistry.orgbaranlab.org The reagent's reactivity can be modulated by the reaction conditions, allowing for selective oxidations in multifunctional substrates. baranlab.org

Table 1: IBX-Mediated Oxidation of Steroidal Alcohols

| Substrate | Product | Reagents and Conditions | Yield | Reference |

| Steroidal β-hydroxyketone | Steroidal β-diketone | IBX | Efficient | ebi.ac.uk |

| Secondary Alcohols | Ketones | IBX/n-Bu4NBr in CH2Cl2-H2O | Good | organic-chemistry.org |

| Diol 13 | Enone-aldehyde 18 | IBX | 68% | baranlab.org |

Chromium(VI)-based reagents have a long history in the oxidation of steroidal alcohols. scielo.org.mxredalyc.org The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a powerful oxidizing agent that converts secondary alcohols to ketones. numberanalytics.comnumberanalytics.comjkchemical.com The reactivity of steroidal alcohols towards Jones oxidation is dependent on their position and stereochemistry, with axial alcohols generally reacting faster than equatorial ones. scielo.org.mxredalyc.org The chromium trioxide-pyridine complex is another widely used reagent for the oxidation of alcohols, offering milder reaction conditions. google.comorgsyn.org The efficiency and product distribution of this oxidation can be influenced by various factors, including temperature and the molar ratio of reactants. cdnsciencepub.com

Table 2: Chromium(VI)-Based Oxidation of Steroidal Alcohols

| Substrate | Product | Reagent | Key Findings | Reference |

| Secondary Alcohols | Ketones | Jones Reagent (CrO3, H2SO4, Acetone/H2O) | High selectivity, reactivity depends on hydroxyl group position and stereochemistry. scielo.org.mxredalyc.org | scielo.org.mxredalyc.org |

| Cholesterol | Cholest-5-en-3-one | Chromium(VI) oxide - pyridine (B92270) complex | Yield optimized with a ten-fold excess of reagent at 0 °C under nitrogen. cdnsciencepub.com | cdnsciencepub.com |

| 9α-haloandrostanediol derivatives | 9α-halogenated triketones | Jones Reagent | Oxidation at room temperature afforded triketones in 80-85% yield. redalyc.org | redalyc.org |

(2,2,6,6-Tetramethyl-piperidin-1-yl)oxyl (TEMPO) and its derivatives are highly effective organocatalysts for the selective oxidation of alcohols. qualitas1998.net TEMPO-catalyzed oxidations are considered green chemical processes and are often used in industrial settings. qualitas1998.net In the context of drospirenone synthesis, TEMPO has been utilized to oxidize a 3-hydroxy group to a keto group. newdrugapprovals.org These catalytic systems can be used for the one-pot oxidation of alcohols to either aldehydes or acids, depending on the reaction conditions. qualitas1998.net

Chromium(VI)-Based Oxidations

Epoxidation of 17-Oxo-15,16-Methylene Steroids using Sulfoxonium Ylides

An alternative approach to constructing the spirolactone ring of drospirenone involves the epoxidation of a 17-oxo-15,16-methylene steroid precursor. google.comgoogle.com This reaction is effectively carried out using sulfoxonium ylides, such as dimethylsulfoxonium methyl ylide, also known as the Corey-Chaykovsky reagent. google.comuit.no This method allows for the preparation of 17-spiro epoxides in good yields, which can then be readily converted into 17-spironolacto-steroids like drospirenone. google.com The process typically involves treating the 17-keto steroid with the sulfoxonium ylide, which can be generated in situ from a trimethylsulfoxonium (B8643921) salt and a strong base. google.com The resulting epoxide can then be further reacted, for example with diethyl malonate, followed by decarboxylation to yield drospirenone. google.com

Multi-Step Synthetic Pathways Incorporating 17-Keto Intermediates for Spirolactone Formation

The conversion of a 17-keto steroid precursor into the corresponding spironolactone (B1682167) is a fundamental aspect of drospirenone synthesis. google.com Many synthetic routes focus on introducing the necessary three-carbon side chain at the 17-position of a key 17-keto intermediate. google.com Following the formation of the C17 side chain, subsequent steps typically involve oxidation of the 3-hydroxy group to a 3-keto group and oxidative formation of the 17-spirolactone. google.com

A common strategy for introducing the C17 side chain involves the addition of a propargyl alcohol anion to the 17-keto group of a steroidal intermediate. google.comgoogle.com This nucleophilic addition is a key step in building the necessary carbon framework for the subsequent spirolactone ring formation. google.com The propargyl group can act as a protecting group, preventing the formation of the 17-spirolactone during the oxidation of the 3-hydroxy group. google.com After the oxidation at C3 is complete, the triple bond of the propargyl group is reduced. google.com

The reaction of a 17-keto steroid with the lithium acetylide of ethyl propiolate is another method used to introduce the three-carbon synthon required for the spirolactone ring. researchgate.netnih.gov This approach has been successfully applied in the process development of drospirenone. newdrugapprovals.orgnih.govnewdrugapprovals.org The resulting 17-hydroxy addition product can then be hydrogenated and subjected to acid-mediated hydrolysis and cyclization to form the desired 17-spiro derivative. nih.govbeilstein-journals.org

The general process can be summarized as follows:

Alkynylation: Addition of a propargyl alcohol anion or a related acetylide to the 17-keto steroid. google.comresearchgate.net

Reduction: Catalytic hydrogenation of the alkyne to a saturated side chain. nih.govbeilstein-journals.org

Oxidation and Cyclization: Oxidation of the primary alcohol on the side chain and subsequent intramolecular cyclization to form the spirolactone. beilstein-journals.org

Table 1: Reagents and Intermediates in Propargyl Alcohol Anion Addition Pathways

| Step | Reagent/Intermediate | Function |

| Alkynylation | 17-Keto Steroid | Starting material with the target carbonyl group. |

| Propargyl Alcohol Anion (-C≡CCH₂OR³) | Nucleophile that adds the three-carbon side chain to the 17-keto group. google.comgoogle.com | |

| Lithium Acetylide of Ethyl Propiolate | An alternative three-carbon synthon for addition to the 17-keto group. researchgate.netnih.gov | |

| Protection | Propargyl Group | Acts as a temporary protecting group for the C17 position. google.com |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Reduces the triple bond of the propargyl group to a saturated alkyl chain. nih.govbeilstein-journals.org |

| Oxidation/Cyclization | Oxidizing Agent (e.g., Jones reagent) | Oxidizes the primary alcohol to a carboxylic acid, leading to lactonization. beilstein-journals.org |

| Acid Catalyst (e.g., p-toluenesulfonic acid) | Mediates the hydrolysis and cyclization to form the spirolactone. nih.govbeilstein-journals.org |

Regioselective synthesis is crucial in steroid chemistry to ensure reactions occur at the desired position, particularly at the C17 ketone. The use of 17-keto derivatives as key intermediates allows for targeted modifications. google.comnewdrugapprovals.org For instance, the addition of carbanions, such as those derived from propargyl alcohol or protected 1-bromopropionaldehyde derivatives, is a regioselective conversion at the 17-position. google.comgoogle.com

One notable strategy involves the use of sulfoxonium ylides for the epoxidation of 17-oxo-15,16-methylene steroids, which are precursors to drospirenone. google.com This process allows for the preparation of 17-spiro epoxides in good yields, which can then be readily transformed into the desired 17-spironolactosteroids. google.com

The stereochemistry at the C17 position is critical for the biological activity of drospirenone. The desired product is the 17α-spirolactone. The nucleophilic addition of reagents like the anion of THP-protected propargyl ether to a 7α-alkanamidoestrone derivative occurs stereoselectively, leading to the formation of the alkyne with the correct stereochemistry for subsequent transformations. beilstein-journals.org Similarly, the alkylation of the 17-carbonyl group with lithium acetylides generally proceeds from the less hindered alpha face of the steroid, leading to the desired stereoisomer. mdpi.com

It has been documented that 15,16-methylene-17-spirolactones can be susceptible to rearrangement under acidic conditions, which can lead to the formation of the inverted 17-spirolactone. google.comgoogle.com This highlights the importance of carefully controlled reaction conditions to maintain the desired stereochemistry.

Regioselective Synthesis Strategies Utilizing 17-Keto Derivatives

Green Chemistry Considerations in 17-Keto Drospirenone Synthesis

Efforts have been made to develop more environmentally friendly and economically viable synthetic strategies for drospirenone. One such approach utilizes the ester of propiolic acid as a three-carbon synthon, which can be added to dehydroepiandrosterone (B1670201) (DHEA) in the presence of a non-nucleophilic base like LiHMDS to produce the key intermediate in excellent yield. researchgate.net The use of ethanol (B145695) as a solvent in analytical methods for drospirenone has also been highlighted for its greener profile. zenodo.orgijpsjournal.com

Biocatalysis offers a promising green alternative to traditional chemical synthesis. For example, the fungus Fusarium oxysporum has been shown to effectively carry out multi-step functional transformations of various steroids, including the oxygenative lactonization of 17-ketosteroids, to produce testolactone (B1683771) in high yields. mdpi.comresearchgate.net Such biocatalytic methods can reduce the need for harsh reagents and multiple protection/deprotection steps.

Synthesis of Related 17-Keto Steroidal Derivatives

The synthetic methodologies applied to this compound intermediates are also applicable to the synthesis of a variety of other 17-keto steroidal derivatives. For example, the alkynylation of 17-ketosteroids is a well-established method for producing commercially important 17α-ethynyl-17β-hydroxy steroids, which are valuable intermediates for various pharmaceutically active agents. google.com

The synthesis of other spirolactone-containing steroids, such as spironolactone, also shares common intermediates and synthetic strategies with drospirenone, often involving the reaction of a 17-keto steroid with a suitable three-carbon synthon. nih.govbeilstein-journals.org Furthermore, a range of 17-spiromethylene lactone and lactol steroids can be prepared by condensing 17-keto steroids with metallated reagents like 2-lithio-5-trimethylsilyloxy-1-pentene. google.com

Table 2: Examples of Related 17-Keto Steroidal Derivatives and their Synthesis

| Derivative | Starting Material | Key Reaction |

| Testolactone | Dehydroepiandrosterone (10) | Biotransformation with Fusarium oxysporum involving oxygenative lactonization of the 17-keto group. mdpi.com |

| 17α-Ethynyl-17β-hydroxy steroids | 16-Methylene-17-keto steroid | Ethynylation using silyl-protected lithium acetylide followed by desilylation. google.com |

| Spironolactone intermediate | Dehydroepiandrosterone (DHEA) | Alkylation with lithium acetylide of ethyl propiolate, followed by reduction and cyclization. nih.govbeilstein-journals.org |

| 17-Spiro-δ-lactones | Epi-androsterone (epi-ADT) | Alkylation of the 17-ketone with a lithium acetylide, followed by hydrogenation and oxidation. mdpi.com |

Structural Characterization and Stereochemical Analysis of 17 Keto Drospirenone

Advanced Spectroscopic Methodologies for Structural Elucidation

Modern spectroscopy is indispensable for confirming the molecular framework and identifying the functional groups within the 17-Keto drospirenone (B1670955) molecule.

While specific ¹H and ¹³C NMR spectral data for 17-Keto drospirenone are not extensively published in readily available literature, the structural elucidation of its parent compound, drospirenone, and related steroidal ketones provides a strong basis for predicting its spectral characteristics. conicet.gov.ar For drospirenone and its metabolites, 2D NMR techniques have been crucial in assigning the complex proton and carbon signals, which would be similarly applied to this compound to confirm the connectivity and stereochemical relationships of the protons and carbons in its intricate ring system. conicet.gov.ar The presence of numerous stereocenters necessitates advanced NMR experiments to define the relative configuration of the molecule. nih.govncats.io

Expected ¹H NMR Features: The spectrum would be characterized by a complex series of overlapping multiplets in the aliphatic region, corresponding to the protons of the steroidal backbone and the cyclopropyl (B3062369) groups. Key signals would include those for the vinyl proton in the A-ring and the methyl group protons.

Expected ¹³C NMR Features: The carbon spectrum would show distinct signals for the two carbonyl carbons (one at C3 and the 17-keto group), the olefinic carbons of the A-ring, and a multitude of signals for the aliphatic carbons of the fused ring system and the two methyl groups.

Mass spectrometry is a primary tool for verifying the molecular weight of this compound and for identifying and quantifying it as an impurity in drospirenone samples.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. conicet.gov.ar The molecular formula of this compound is C₂₁H₂₆O₂, with a corresponding molecular weight of approximately 310.43 g/mol . nih.govnih.govopulentpharma.com This technique is sensitive enough to detect trace amounts of this compound, making it essential for quality control in pharmaceutical manufacturing.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₂ | nih.govnih.govusp.org |

| Molecular Weight | 310.43 g/mol | nih.govnih.govopulentpharma.com |

| Exact Mass | 310.193280068 Da | nih.gov |

This table summarizes the key molecular properties of this compound as determined by mass spectrometry and other analytical methods.

IR and UV-Vis spectroscopy are used to identify the characteristic functional groups present in this compound.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ketone functional groups. A prominent band would appear in the region of 1700-1740 cm⁻¹ corresponding to the C=O stretching vibration of the five-membered ring ketone at C-17. Another strong band, typical for an α,β-unsaturated ketone, would be observed for the C=O group at the C-3 position in the A-ring. mdpi.com

UV-Vis spectroscopy of drospirenone in ethanol (B145695) shows a maximum absorption (λmax) at approximately 274 nm, which is attributable to the π → π* transition of the conjugated enone system in the A-ring. ijpsjournal.com A similar absorption profile is expected for this compound.

| Spectroscopic Technique | Expected Key Features for this compound |

| Infrared (IR) | Strong C=O stretching bands for the 17-keto and 3-keto groups. |

| Ultraviolet-Visible (UV-Vis) | Absorption maximum (λmax) around 274 nm due to the conjugated enone system. ijpsjournal.com |

This table outlines the anticipated spectroscopic features for the functional groups of this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable)

While specific X-ray crystallography data for this compound is not publicly available, the crystal structure of the parent compound, drospirenone, has been determined. researchgate.net Such studies on related steroid structures are fundamental for unambiguously determining the absolute stereochemistry of all chiral centers. nih.govresearchgate.net For this compound, X-ray crystallography would definitively confirm the spatial arrangement of the atoms, including the conformation of the fused ring system and the orientation of the substituents. nih.govncats.io

Preclinical Pharmacological and Mechanistic Investigations of 17 Keto Drospirenone

Receptor Binding Affinities and Selectivity Profiling

The defining characteristics of a steroid hormone's action lie in its affinity and selectivity for various nuclear receptors. In the case of 17-Keto drospirenone's parent compound, drospirenone (B1670955) (DRSP), it is recognized as a fourth-generation progestin with a pharmacological profile that includes antiandrogenic and antimineralocorticoid activities. researchgate.net DRSP is a derivative of 17α-spirolactone. nih.gov

Drospirenone itself exhibits a notable binding affinity for the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR), while its affinity for the androgen receptor (AR) is low. oncotarget.com Specifically, DRSP demonstrates potent progestogenic and antimineralocorticoid effects, alongside moderate antiandrogenic activity. nih.govpoliklinika-harni.hr It does not possess estrogenic, glucocorticoid, or antiglucocorticoid properties of significance. fda.gov

While direct and comprehensive data on the receptor binding affinities of this compound are not extensively detailed in the provided search results, its structural relationship to drospirenone allows for informed inferences. As a metabolite, its activity is generally less pronounced than the parent compound. For instance, the 17α-spiro-isomer of DRSP, another related compound, shows very low binding affinity for the progesterone and androgen receptors. fda.gov

Below is a table summarizing the known receptor binding characteristics of the parent compound, drospirenone, which provides a comparative context.

| Receptor | Relative Binding Affinity of Drospirenone | Reference Compound |

| Progesterone Receptor (PR) | Moderate to high | Progesterone |

| Mineralocorticoid Receptor (MR) | High | Aldosterone |

| Androgen Receptor (AR) | Low | Dihydrotestosterone (B1667394) |

| Glucocorticoid Receptor (GR) | No significant effect | Dexamethasone |

| Estrogen Receptor (ER) | No significant effect | Estradiol (B170435) |

This table is based on the described characteristics of drospirenone from multiple sources. nih.govoncotarget.compoliklinika-harni.hrfda.gov

Enzymatic Interactions and Modulatory Effects

The metabolic pathways of steroid hormones are complex, involving numerous enzymes that can be either inhibited or induced by related compounds. Drospirenone's metabolism primarily yields two major inactive metabolites: the acid form of DRSP and 4,5-dihydrodrospirenone-3-sulfate. researchgate.net The formation of these major metabolites occurs independently of the cytochrome P450 (CYP) enzyme system. nih.gov However, drospirenone does interact with CYP enzymes to some extent, as evidenced by a moderate pharmacokinetic interaction with the strong CYP3A4 inhibitor, ketoconazole. nih.gov

Drospirenone has been shown to inhibit the activity of CYP17, an enzyme involved in androgen biosynthesis, in in vitro studies with carp (B13450389) testis. researchgate.net This inhibitory effect on androgen production contributes to its antiandrogenic properties. researchgate.net

Regarding 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (DHT), progesterone is known to be a competitive inhibitor. While the direct inhibitory effect of this compound on 5α-reductase is not specified, its parent compound, drospirenone, exhibits antiandrogenic activity by blocking the androgen receptor. researchgate.net

Theoretical Pharmacological Implications based on Structural Analogy to other 17-Keto Steroids

The presence of a ketone group at the C-17 position is a defining feature of 17-ketosteroids (also known as 17-oxosteroids). nih.gov This structural characteristic is crucial in determining the biological activity of a steroid, particularly its androgenic or estrogenic potential. mdpi.com 17-ketosteroids are metabolites of both androgen and corticosteroid hormones. ontosight.ai

The metabolism of testosterone, for instance, leads to the formation of various 17-keto steroids. drugbank.com These metabolites can have their own biological activities or serve as precursors for other hormones. ontosight.ai For example, some 17-ketosteroids can be converted back to active androgens in peripheral tissues. ontosight.ai

In Vitro Cellular Assays for Biological Activity

In vitro cellular assays are fundamental tools for elucidating the biological activity of compounds by examining their effects on gene expression and cellular signaling pathways. For steroid hormones, these assays often involve cell lines that express specific steroid receptors. nih.gov Upon binding of a ligand, the receptor-ligand complex can translocate to the nucleus and regulate the transcription of target genes. nih.gov

Studies on drospirenone have utilized such assays to confirm its progestogenic, antimineralocorticoid, and antiandrogenic activities. fda.govnih.gov For example, in transactivation assays using cells transfected with the androgen receptor and a reporter gene, drospirenone was shown to inhibit the activity induced by a synthetic androgen, demonstrating its antiandrogenic action. fda.gov

While specific in vitro cellular assay data for this compound is not available in the provided search results, it is the standard method by which its biological activity would be characterized. Such assays would quantify its ability to activate or inhibit progesterone, mineralocorticoid, and androgen receptors, and measure its influence on the expression of downstream target genes. For example, studies on drospirenone have investigated its effects on the transcription of genes encoding for hormone receptors and steroidogenic enzymes in zebrafish embryos. nih.gov Similar studies on this compound would be necessary to fully delineate its cellular and molecular effects.

Advanced Analytical Methodologies for Detection and Quantification in Research

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of drospirenone (B1670955) and its related impurities, including 17-Keto drospirenone. The development and validation of HPLC methods are guided by pharmacopeial standards and ICH guidelines to ensure reliable and reproducible results. humanjournals.com

Reverse-Phase HPLC (RP-HPLC) is the most widely adopted chromatographic technique for the separation and quantification of this compound. These methods typically utilize a non-polar stationary phase (e.g., C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer solution. humanjournals.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

In a typical isocratic RP-HPLC method for drospirenone analysis, a mobile phase composition like acetonitrile and water (65:35 v/v) can be used. humanjournals.com Detection is commonly performed using a UV detector, with wavelengths set around 220 nm or 245 nm to monitor the steroidal structure. humanjournals.comdrugfuture.com The retention time for each compound is distinct under specific conditions, allowing for identification and quantification against a reference standard. For instance, in one validated method, drospirenone had a retention time of 6.5 minutes. humanjournals.com

Interactive Table: Example of RP-HPLC Conditions for Steroid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 4.0-mm × 12.5-cm; 3-µm packing) | uspnf.com |

| Mobile Phase | Acetonitrile: Water (e.g., 65:35 v/v) | humanjournals.com |

| Flow Rate | 1.0 - 1.2 mL/min | humanjournals.comuspnf.com |

| Detection | UV at 220 nm or 245 nm | humanjournals.comdrugfuture.com |

| Injection Volume | 20 µL | humanjournals.com |

| Column Temperature | 25 - 30 °C | uspnf.combepls.com |

For resolving a complex mixture of closely related impurities, including this compound, gradient HPLC methods are superior. Unlike isocratic methods where the mobile phase composition is constant, gradient methods involve changing the mobile phase composition over time. researchgate.net This is typically achieved by increasing the proportion of the organic solvent (e.g., acetonitrile) during the run. ijcpa.in This approach allows for the elution of a wide range of compounds with varying polarities, providing better resolution between the main compound (drospirenone) and its impurities.

A stability-indicating gradient RP-HPLC method can effectively separate drospirenone, ethinyl estradiol (B170435), and nine related impurities. researchgate.net Such methods are crucial for impurity profiling, ensuring that all potential process-related impurities and degradation products are identified and quantified. For example, a gradient system might start with a higher proportion of aqueous buffer and gradually increase the acetonitrile concentration to elute more non-polar impurities. ijcpa.in

Reverse-Phase HPLC for Separation and Quantification

Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS/MS) for Trace Analysis and Identification

When ultra-high sensitivity and specificity are required, particularly for trace analysis in complex matrices like human plasma, Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the method of choice. waters.com This technique provides structural information and allows for quantification at nanogram or even picogram levels.

A bioanalytical method for drospirenone using UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) demonstrates the power of this approach. waters.com In such a method, after chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and detected by a triple quadrupole mass spectrometer. The detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the compound of interest is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly selective and minimizes interference from matrix components. researchgate.net

For this compound, a specific precursor-to-product ion transition would be established and monitored for unambiguous identification and quantification. The combination of chromatographic retention time and a specific mass transition provides definitive evidence of the analyte's presence. researchgate.net This method has been successfully used to analyze drospirenone in human plasma with a linear range of 5–100 ng/mL. researchgate.net

Spectrophotometric Techniques for Research Quantification

UV-Visible spectrophotometry offers a simpler, cost-effective alternative for the quantification of steroids in bulk or simple formulations, although it lacks the specificity of chromatographic methods.

Derivative spectrophotometry is an advanced spectrophotometric technique used to enhance the resolution of overlapping spectra, a common issue when analyzing mixtures of structurally similar compounds like drospirenone and its 17-Keto derivative. This method involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength (dA/dλ, d²A/dλ², etc.).

This mathematical transformation can separate overlapping peaks, allowing for more accurate quantification of an individual component in a mixture without prior separation. For instance, a zero-crossing point in the first-derivative spectrum of an interfering substance might correspond to a peak or trough for the analyte of interest, enabling its quantification. While specific applications for this compound are not detailed in readily available literature, the principle is broadly applicable in pharmaceutical analysis for resolving spectra of a parent drug and its impurities. A UV-Vis method for drospirenone identified its absorption maximum (λmax) at 274 nm in ethanol (B145695). ijpsjournal.com Derivative techniques could be applied around this region to distinguish it from impurities with similar chromophores.

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness) in Research Contexts

Validation is a mandatory process to demonstrate that an analytical method is suitable for its intended purpose. humanjournals.com For research involving this compound, validation is performed according to ICH Q2(R1) guidelines, encompassing several key parameters. ijpsjournal.com

Specificity: This ensures that the signal measured is unequivocally from the analyte of interest. In HPLC, specificity is demonstrated by separating the analyte peak from impurities, degradation products, and placebo components. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity. ijcpa.in

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For a drospirenone HPLC method, linearity was established in the concentration range of 3-18 μg/mL with a correlation coefficient (r²) of 0.9993. humanjournals.com For an LC-MS/MS method, the range was 0.5 to 250 ng/mL. waters.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different levels (e.g., 80%, 100%, 120%). Acceptable recovery is typically within 98-102%. Studies on drospirenone have shown accuracy in the range of 99.06% to 100.78%. humanjournals.com

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD). It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For analytical methods, a %RSD of less than 2.0% is generally required. humanjournals.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH). This provides an indication of its reliability during normal usage. researchgate.net

Interactive Table: Summary of Method Validation Parameters and Typical Results

| Parameter | Definition | Typical Acceptance Criteria | Example Finding (Drospirenone Methods) | Reference |

|---|---|---|---|---|

| Specificity | Ability to assess analyte unequivocally in the presence of other components. | No interference at the analyte's retention time. Peak purity > 0.99. | Peak is resolved from impurities and placebo. | ijcpa.in |

| Linearity (r²) | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9993 (HPLC); r² = 0.9998 (LC-MS/MS) | humanjournals.comresearchgate.net |

| Accuracy (% Recovery) | Closeness of test results to the true value. | 98.0% - 102.0% | 99.06% - 100.78% | humanjournals.com |

| Precision (%RSD) | Agreement among repeated measurements. | RSD ≤ 2.0% | Inter-day precision RSD < 2.0% | humanjournals.com |

| LOD | Lowest amount of analyte detectable. | Signal-to-Noise ratio of 3:1 | 0.20 µg/mL (HPLC); 0.5 ng/mL (LC-MS/MS) | humanjournals.comwaters.com |

| LOQ | Lowest amount of analyte quantifiable with precision/accuracy. | Signal-to-Noise ratio of 10:1 | 0.75 µg/mL (HPLC) | humanjournals.com |

| Robustness | Resistance to small, deliberate method variations. | System suitability parameters met under varied conditions. | Method found to be robust across variations in flow rate and mobile phase composition. | researchgate.net |

Impurity Profiling and Quantification Strategies for this compound in Drospirenone Preparations

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing to ensure the safety and efficacy of the final product. This compound, a known impurity of drospirenone, requires robust analytical methodologies for its detection and quantification in drospirenone preparations. pharmaffiliates.comnih.gov Various research efforts have focused on developing and validating specific and sensitive methods, primarily leveraging high-performance liquid chromatography (HPLC) for this purpose.

The development of these methods is often guided by recommendations from the International Conference on Harmonisation (ICH) to ensure parameters like specificity, linearity, accuracy, precision, and robustness are thoroughly evaluated. researchgate.netnih.gov

A common strategy involves the use of reversed-phase HPLC (RP-HPLC) coupled with UV detection. iajpr.comresearchgate.net These methods are designed to be stability-indicating, meaning they can separate the API from its impurities and degradation products. researchgate.netiajpr.com

One validated RP-HPLC method for the determination of drospirenone and its related impurities utilizes an Agilent Zorbax SB C18 column with a gradient mobile phase consisting of acetonitrile and water. researchgate.netnih.gov Detection is typically performed at a wavelength where both drospirenone and its impurities, including this compound, can be adequately detected. For instance, a detection wavelength of 215 nm has been used in a method developed for drospirenone and its nine related impurities. researchgate.netnih.gov Another study employed a UV detection wavelength of 247 nm with a mobile phase of methanol (B129727) and water. iajpr.com

The following table summarizes the chromatographic conditions from a study aimed at quantifying drospirenone and its related impurities:

Table 1: Chromatographic Conditions for Impurity Profiling of Drospirenone

| Parameter | Conditions |

|---|---|

| Column | Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm) researchgate.netnih.gov |

| Mobile Phase A | 100% Acetonitrile researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile: Water (1:3 v/v) researchgate.netnih.gov |

| Flow Rate | 1.3 mL/min researchgate.netnih.gov |

| Detection Wavelength | 215 nm researchgate.netnih.gov |

| Column Temperature | 40 °C researchgate.netnih.gov |

Data sourced from a study on the quantification of drospirenone and ethinyl estradiol related impurities. researchgate.netnih.gov

Method validation is a cornerstone of impurity quantification. Linearity studies are performed to demonstrate that the response of the detector is proportional to the concentration of the impurity over a specified range. In one such study, the linearity for drospirenone and its related impurities was established over a range of 1.5 µg/mL to 90 µg/mL. researchgate.netnih.gov Accuracy is often assessed through recovery studies, where a known amount of the impurity is spiked into the sample matrix and the percentage of the impurity recovered is calculated. Recovery studies for drospirenone-related impurities have been conducted in the range of 24 µg/mL to 72 µg/mL. researchgate.netnih.gov

The precision of the method, which reflects the closeness of agreement between a series of measurements, is evaluated at different levels (e.g., intra-day and inter-day variations). The relative standard deviation (% RSD) for such measurements should typically be less than 2.0%. iajpr.com

Forced degradation studies are also integral to impurity profiling. iajpr.com These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat to demonstrate that the analytical method can effectively separate the resulting degradation products from the main compound and its known impurities. iajpr.comrjpbcs.com For example, one study found that drospirenone was particularly susceptible to degradation under alkaline hydrolysis (74.27%) and oxidative conditions (36.41%). iajpr.com

The following table outlines the validation parameters from a research study on drospirenone impurity quantification:

Table 2: Validation Parameters for Drospirenone Impurity Quantification

| Validation Parameter | Finding |

|---|---|

| Linearity Range (DRSP-related impurities) | 1.5 µg/mL to 90 µg/mL researchgate.netnih.gov |

| Recovery Study Range (DRSP-related impurities) | 24 µg/mL to 72 µg/mL researchgate.netnih.gov |

| Precision (%RSD) | < 2.0% iajpr.com |

This data is compiled from studies on the validation of analytical methods for drospirenone and its impurities. researchgate.netnih.goviajpr.com

Comparative Research of 17 Keto Drospirenone with Other Steroidal Intermediates and Metabolites

Structural Comparisons with Parent Drospirenone (B1670955) and Other Spirolactones

17-Keto drospirenone is a steroidal molecule that serves as a key intermediate in the synthesis of drospirenone. newdrugapprovals.org Its structure, while sharing the core steroid nucleus, possesses a critical difference at the C-17 position when compared to its parent compound, drospirenone, and other related spirolactones like spironolactone (B1682167) and eplerenone.

The defining feature of drospirenone and other spirolactones is the presence of a γ-lactone ring attached at the C-17 position of the steroid's D-ring. wikipedia.orgwikipedia.org This spirolactone ring is crucial for the biological activity of these compounds. wikipedia.org In contrast, this compound, as its name implies, features a ketone group (C=O) at the C-17 position instead of the spirolactone moiety. This fundamental structural alteration means it lacks the characteristic lactone ring that defines drospirenone, spironolactone, and eplerenone.

Drospirenone itself is an analogue of spironolactone. wikipedia.org It differs from spironolactone by the removal of a C7α acetylthio group and the addition of two methylene (B1212753) groups at the C6β–7β and C15β–16β positions. wikipedia.org Eplerenone, another related spirolactone, features a 9α,11α-epoxy group, a modification believed to reduce its affinity for non-target steroid receptors compared to spironolactone. wikipedia.org

| Compound | Key Feature at C-17 | Other Distinguishing Structural Features |

|---|---|---|

| This compound | Ketone group (C=O) | Lacks the spirolactone ring; serves as a synthetic precursor to drospirenone. newdrugapprovals.org |

| Drospirenone | γ-lactone ring (spirocyclic) | Derived from 17α-spirolactone; features methylene groups at C6β–7β and C15β–16β. wikipedia.org |

| Spironolactone | γ-lactone ring (spirocyclic) | Parent compound for drospirenone; contains a C7α acetylthio group. wikipedia.orgwikipedia.org |

| Eplerenone | γ-lactone ring (spirocyclic) | Contains a 9α,11α-epoxy group. wikipedia.orgmdpi.com |

Comparison of Synthetic Efficiency and Yields Across Different Routes to 17-Keto Derivatives

The synthesis of 17-keto steroids is a critical step in the production of various pharmaceutically important steroid hormones and their analogues, including drospirenone. newdrugapprovals.orgnih.gov Multiple synthetic strategies exist, with varying degrees of efficiency and yield.

One established method involves the cleavage of the C-17 dihydroxyacetone side chain present in corticosteroids. A straightforward approach utilizes an excess of sodium methoxide (B1231860) in refluxing 1,4-dioxane, which has been reported to afford high yields of the corresponding 17-ketosteroids as pure products without extensive purification. nih.govresearchgate.net

| Synthetic Route/Reagent System | Target Product Type | Reported Overall Yield | Reference |

|---|---|---|---|

| Cr(VI)O3/Pyridine (B92270) | Drospirenone from intermediate | 56% | google.com |

| Sodium Bromate/RuCl3 | Drospirenone from intermediate | 65% | google.com |

| TEMPO/Sodium Hypochlorite | Drospirenone from intermediate | 77% | google.com |

| IBX then Jones Reagent | Drospirenone from intermediate | 51% | google.com |

| Lithium (trimethylsilyl)acetylide | Ethynylated steroids from 17-keto steroids | 90% | google.com |

| ω-Transaminase (biocatalytic) | 17-α-amino steroids from 17-keto steroids | 83-89% | rsc.org |

Mechanistic Differences in Biotransformation Pathways of Related Steroids

The biotransformation of steroids is a complex process involving a variety of enzymatic reactions that alter their structure and activity. The metabolism of drospirenone and related steroids like spironolactone involves several key pathways.

Drospirenone is extensively metabolized through pathways that are largely independent of the cytochrome P450 (CYP) system. wikipedia.orgpharmgkb.org Two major metabolites are the acid form of drospirenone, created by the opening of the lactone ring, and 4,5-dihydrodrospirenone-3-sulfate, formed by the reduction of the C4-C5 double bond followed by sulfation. wikipedia.orgresearchgate.net These primary metabolites are considered pharmacologically inactive. pharmgkb.orgresearchgate.net While most metabolism is CYP-independent, there is some minor oxidative metabolism of drospirenone catalyzed by CYP3A4. pharmgkb.org

In environmental settings, such as in activated sludge or agricultural soils, the biotransformation of drospirenone can proceed differently. Studies have shown that 1,2-dehydrogenation is a major transformation pathway, leading to the formation of spirorenone, a compound with known antimineralocorticoid activity. nih.govacs.org This transformation can occur rapidly, with molar yields of approximately 40%. acs.org Lactone ring hydrolysis is another significant pathway in these environments, producing an inactive metabolite with yields around 20%. acs.org

A key enzymatic process in steroid metabolism is the interconversion of 17-keto and 17β-hydroxy steroids, catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.org These enzymes play a crucial role in regulating the biological activity of androgens and estrogens. wikipedia.orguniprot.org For instance, 17β-HSD type 1 favors the reduction of the less active estrogen, estrone (B1671321) (a 17-keto steroid), into the highly potent 17β-estradiol (a 17β-hydroxy steroid), typically using NADH or NADPH as a cofactor. uniprot.orgplos.org Conversely, other 17β-HSD isoforms catalyze the oxidative direction, converting 17β-hydroxy steroids back into their less active 17-keto forms. origene.com The kinetic mechanism for these enzymes is complex and can vary, but often follows a sequential ordered process where the cofactor (NADPH/NADP+) binds first and exits last. plos.org This enzymatic oxidation/reduction at C-17 is a fundamental mechanistic difference compared to the lactone ring opening or 1,2-dehydrogenation seen with drospirenone itself.

Relative Influence of Structural Modifications at C-17 on Receptor Binding (Theoretical/In Vitro)

The structural features at the C-17 position of a steroid play a critical role in determining its binding affinity and selectivity for various steroid receptors. ontosight.ai Modifications at this position can significantly alter the pharmacological profile of the compound.

Drospirenone, which has a C-17 spirolactone ring, binds with high affinity to the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR). ncats.ionih.gov Its affinity for the MR is comparable to that of aldosterone. slinda.uy It has a lower affinity for the androgen receptor (AR) and very low affinity for the glucocorticoid receptor (GR). ncats.io The spirolactone structure is essential for its potent antimineralocorticoid activity. wikipedia.org

Replacing the C-17 hydroxyl or spirolactone group with a simple ketone, as in this compound, would be expected to drastically alter receptor interaction. The 17-keto group is generally associated with reduced biological activity compared to a 17β-hydroxy or a more complex side chain. For example, the enzyme 17β-HSD converts estrone (a 17-keto steroid) into the much more potent estradiol (B170435) (a 17β-hydroxy steroid), highlighting the importance of the C-17 substituent for activity. uniprot.org

In vitro studies and structure-activity relationship analyses of other steroids provide further insight. For glucocorticoids, the addition of large, lipophilic ester groups at the C-17α position, such as the furoate group in mometasone (B142194) furoate, can completely fill the ligand-binding pocket of the GR. nih.gov This creates additional anchor points and hydrophobic interactions, dramatically increasing binding affinity and potency compared to steroids with a simple hydroxyl group at C-17. nih.gov Similarly, for the androgen receptor, the C-17 position of the ligand docks near specific amino acid residues, and substitutions at this position influence binding. oup.com

Therefore, while direct binding data for this compound is not widely published, it can be inferred from established principles of steroid chemistry and pharmacology that the presence of a ketone at C-17, instead of the spirolactone ring, would significantly reduce its affinity for the mineralocorticoid and progesterone receptors, rendering it a much less active compound compared to the parent drospirenone.

| Compound | C-17 Group | Primary Receptor Binding Profile (In Vitro) | Reference |

|---|---|---|---|

| Drospirenone | Spirolactone | High affinity for Mineralocorticoid Receptor (MR) and Progesterone Receptor (PR); low affinity for Androgen Receptor (AR). | ncats.ionih.gov |

| Spironolactone | Spirolactone | Antagonist at Mineralocorticoid and Androgen receptors. | wikipedia.orgoncotarget.com |

| Mometasone Furoate | Furoate Ester | Very high potency and affinity for the Glucocorticoid Receptor (GR) due to the C-17 group filling the binding pocket. | nih.gov |

| Estradiol | β-Hydroxyl | High potency at Estrogen Receptors. | uniprot.org |

| Estrone | Ketone | Lower potency at Estrogen Receptors compared to estradiol. | uniprot.org |

Future Directions and Emerging Research Avenues for 17 Keto Drospirenone

Development of Novel Stereoselective Synthesis Routes for 17-Keto Steroids

The synthesis of 17-keto steroids, key intermediates in the production of hormonal drugs like drospirenone (B1670955), is an area of continuous research. google.comresearchgate.net A primary goal is the development of highly stereoselective methods that efficiently control the three-dimensional arrangement of atoms, which is crucial for the biological activity of the final product. researchgate.netgoogle.com

Recent advancements have focused on moving away from traditional, often hazardous, reagents towards more environmentally friendly and efficient catalytic systems. For instance, zirconium-containing metal-organic frameworks (MOFs) like MOF-808 have shown promise as heterogeneous catalysts for the selective reduction of ketosteroids. nih.gov This method is notable for its diastereoselective synthesis of 17α-hydroxy derivatives in a single step, a significant improvement over many chemical and biological transformations that typically yield the 17β-OH isomer or require multiple steps to invert the stereochemistry. nih.gov

Other innovative approaches include:

Ene reactions of (17Z)-ethylidene steroids, derived from 17-keto steroids, to introduce side chains with the correct stereochemistry at the C(20) position. researchgate.net

Catalytic hydrogenation to stereospecifically create the desired configuration at C(17). researchgate.netbeilstein-journals.org

One-pot procedures involving intramolecular condensation reactions to form the spiro-2H-furan-3-one framework at the C-17 position. beilstein-journals.org

Grignard reactions followed by oxidation and hydrolysis in a "one-pot" process to produce key intermediates, reducing steps and improving efficiency. google.com

Researchers are also exploring the use of enzymes in steroid synthesis. For example, CYP68JX from Colletotrichum lini ST-1 can catalyze the hydroxylation of DHEA to produce a key intermediate for drospirenone synthesis. rsc.org These biocatalytic methods offer the potential for high selectivity under mild reaction conditions.

The following table summarizes some of the novel synthetic strategies being explored:

| Synthetic Approach | Key Features | Potential Advantages |

| Zr-containing MOF-808 Catalysis | Heterogeneous catalysis, diastereoselective reduction to 17α-hydroxy derivatives. nih.gov | Reusable catalyst, single-step synthesis, avoids toxic reagents. nih.gov |

| Ene Reaction & Hydrogenation | Stereoselective introduction of side chains at C(20) and C(17). researchgate.net | High stereoselectivity, formation of functionalized intermediates. researchgate.net |

| One-Pot Intramolecular Condensation | Direct formation of the spiro-2H-furan-3-one ring. beilstein-journals.org | Reduced reaction steps, increased efficiency. |

| "One-Pot" Grignard Reaction Sequence | Combines Grignard reaction, oxidation, and hydrolysis. google.com | Simplified process, potentially lower cost and less waste. google.com |

| Biocatalysis (e.g., CYP68JX) | Enzymatic hydroxylation of steroid precursors. rsc.org | High selectivity, mild reaction conditions, environmentally friendly. |

These ongoing research efforts aim to make the synthesis of 17-keto steroids and their derivatives, including drospirenone, more efficient, cost-effective, and sustainable.

Role of 17-Keto Drospirenone in Environmental Steroid Contamination Research

Synthetic progestins like drospirenone are recognized as environmental contaminants that can enter aquatic systems through wastewater treatment plant effluents. researchgate.netresearchgate.net The presence of these compounds, even at low nanogram-per-liter concentrations, is a concern due to their potential to act as endocrine disruptors in non-target aquatic species. researchgate.netnih.gov

Drospirenone has been detected in surface waters and is considered a potential endocrine disruptor. researchgate.net Research has shown that exposure to drospirenone can lead to reproductive changes and alterations in gene transcription related to hormone homeostasis in fish species like zebrafish. researchgate.net

A significant aspect of environmental research is the fate and impact of not just the parent compound but also its transformation products. In simulated wastewater treatment, drospirenone is rapidly transformed, with a half-life of less than 0.5 hours. acs.orgnih.gov The major transformation product, spirorenone, is itself an antimineralocorticoid drug candidate and retains biological activity. acs.orgacs.org This highlights the importance of considering the entire lifecycle of the compound in environmental risk assessments.

Compared to other progestins, such as levonorgestrel (B1675169) and etonogestrel, drospirenone is considered to pose a lower environmental risk. janusinfo.se This is partly attributed to its lower binding affinity to the androgen receptor and SHBG in fish, which can influence bioconcentration and potency. janusinfo.se

The following table outlines the key aspects of drospirenone in environmental research:

| Environmental Aspect | Key Findings |

| Occurrence | Detected in surface waters and wastewater effluents. researchgate.netresearchgate.net |

| Environmental Fate | Rapid biotransformation in activated sludge (t½ < 0.5h). acs.orgnih.gov Major transformation product is spirorenone. acs.orgacs.org |

| Ecological Impact | Potential endocrine disruptor in aquatic organisms. researchgate.net Can cause reproductive alterations in fish. researchgate.net |

| Relative Risk | Considered a lower environmental risk compared to some other synthetic progestins. janusinfo.se |

Future research in this area will continue to monitor the environmental concentrations of drospirenone and its metabolites, assess their combined toxicological effects on a broader range of organisms, and refine environmental risk assessments.

Application of Computational Chemistry and Molecular Modeling to Predict Behavior and Interactions

Computational chemistry and molecular modeling are increasingly valuable tools for understanding and predicting the behavior of pharmaceutical compounds like drospirenone. These methods can be used to study molecular structures, predict properties, and simulate interactions with biological targets.

For instance, computational studies have been used to analyze the intermolecular interactions of drospirenone in its crystal structure through Hirshfeld surface analyses. researchgate.net This provides insight into the solid-state properties of the compound.

Molecular modeling techniques, such as pharmacophore modeling and molecular docking, have been employed to screen for new therapeutic applications for existing drugs. In one study, drospirenone was identified as a promising candidate for having hepatoprotective effects based on its predicted binding affinities to key protein targets involved in liver disease. researchgate.net Molecular dynamics (MD) simulations were then used to validate the stability of drospirenone within the binding sites of these proteins. researchgate.net

These computational approaches offer several advantages:

Prediction of Properties: Estimating physicochemical properties that influence pharmacokinetics.

Target Identification: Screening large databases of compounds against biological targets to identify potential new drug candidates or new uses for existing drugs. researchgate.net

Interaction Analysis: Visualizing and quantifying the interactions between a drug and its receptor at the atomic level.

Mechanism Elucidation: Providing insights into reaction mechanisms, such as those involved in synthesis or metabolism.

As computational methods become more powerful and accurate, they will play an increasingly important role in the future research and development of 17-keto steroids, from designing more efficient synthetic routes to predicting biological activities and potential environmental impacts.

Q & A

Q. How should researchers address missing data in longitudinal studies on this compound’s pharmacokinetics?

- Methodological Answer : Apply multiple imputation (MI) with chained equations, incorporating covariates like BMI and renal function. Perform sensitivity analyses (e.g., worst-case scenarios) to assess robustness. Report missing data patterns per STROBE guidelines and validate imputation models using bootstrapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.